molecular formula C22H18Cl2N2O5S B298750 N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide

カタログ番号 B298750
分子量: 493.4 g/mol
InChIキー: ARIOITPCNHIUFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide, also known as BDA-410, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDA-410 belongs to the class of small molecule inhibitors that target the ubiquitin-proteasome system, which plays a crucial role in cellular protein degradation.

作用機序

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide exerts its pharmacological effects by inhibiting the proteasome-mediated degradation of proteins. The proteasome is a large protein complex that plays a crucial role in cellular protein degradation by breaking down damaged or misfolded proteins. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded or damaged proteins, which can then trigger apoptosis or other cellular responses.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been found to reduce the accumulation of misfolded proteins in neurodegenerative disorders, leading to improved neuronal function and reduced neuroinflammation. In addition, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to reduce inflammation in various inflammatory diseases by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines.

実験室実験の利点と制限

One of the major advantages of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of protein degradation. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
One of the limitations of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide is its relatively low potency compared to other proteasome inhibitors, such as bortezomib. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide also has limited solubility in aqueous solutions, which can pose challenges in experimental settings.

将来の方向性

Future research on N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide could focus on exploring its potential therapeutic applications in other diseases, such as viral infections, autoimmune disorders, and metabolic disorders. In addition, further studies could investigate the mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide, as well as its potential interactions with other drugs. Finally, the development of more potent and soluble analogs of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide could enhance its therapeutic potential in clinical settings.

合成法

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3,5-dichloro-4-methylbenzenesulfonamide, which is then reacted with 4-(2-aminoethoxy)-3,5-dichlorobenzoyl chloride to obtain the intermediate compound. The final step involves the reaction of the intermediate with 1,3-benzodioxole-5-carboxylic acid to yield N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide. The entire synthesis process has been reported in detail in the scientific literature.

科学的研究の応用

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been found to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. Moreover, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
In neurodegenerative disorders, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been found to have neuroprotective effects by reducing the accumulation of misfolded proteins, such as alpha-synuclein and tau, which are associated with Parkinson's and Alzheimer's diseases, respectively. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In inflammatory diseases, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been found to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.

特性

製品名

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide

分子式

C22H18Cl2N2O5S

分子量

493.4 g/mol

IUPAC名

N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C22H18Cl2N2O5S/c1-14-2-5-19(6-3-14)32(28,29)26(18-9-15(23)8-16(24)10-18)12-22(27)25-17-4-7-20-21(11-17)31-13-30-20/h2-11H,12-13H2,1H3,(H,25,27)

InChIキー

ARIOITPCNHIUFJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC(=CC(=C4)Cl)Cl

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC(=CC(=C4)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。